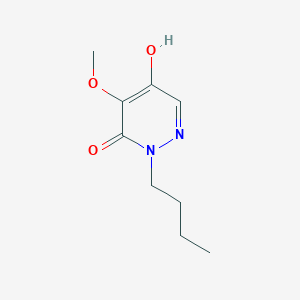
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzymes. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone selectively inhibits the activity of COX-2 enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of COX-2 enzymes, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone reduces inflammation and pain without affecting the activity of COX-1 enzymes, which are involved in the synthesis of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its selectivity for COX-2 enzymes, which allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of COX-1 enzymes. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been extensively studied and is widely available for use in scientific research. However, one limitation of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its potential to cause off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of interest is the development of new drugs that target COX-2 enzymes with greater selectivity and potency. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone may have applications in the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone.
Synthesemethoden
The synthesis of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone involves the reaction of 2-butyl-4-chloro-5-methoxy-3(2H)-pyridazinone with sodium hydroxide and 4-(methylsulfonyl) phenylboronic acid. The resulting compound is then purified through recrystallization to obtain 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in its pure form.
Wissenschaftliche Forschungsanwendungen
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been widely used in scientific research as a tool to study the role of COX-2 enzymes in various physiological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been used to investigate the mechanisms of action of other drugs and to develop new drugs that target COX-2 enzymes.
Eigenschaften
IUPAC Name |
2-butyl-5-hydroxy-4-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-11-9(13)8(14-2)7(12)6-10-11/h6,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSOSVNJLNBFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-hydroxy-4-methoxypyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)










